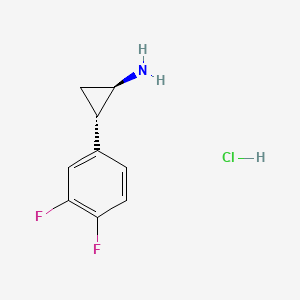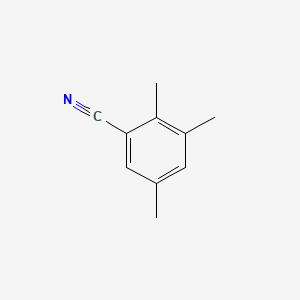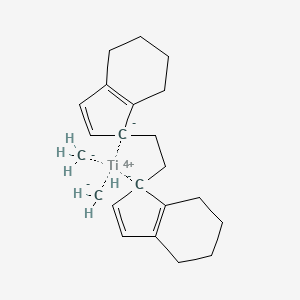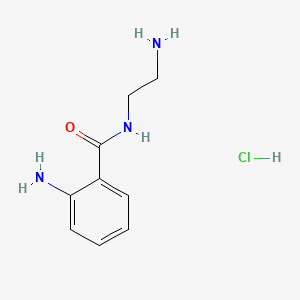
(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is an impurity of Ticagrelor, a reversible P2Y12 receptor antagonist used for the prevention of stroke, heart attack, and other events in people with acute coronary syndrome .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound of formula V can be obtained from the compound of formula IV by cyclopropanization reaction. The compound of formula II is converted into acid amides, followed by Hofmann degradation, then type I compound is obtained into salt with D mandelic acids . Another method involves adding 4 mL of 37% HCI to a solution of Villa’ (0.30 g, 1.12 mmol) in MeOH (10 mL). The resulting reaction mixture is stirred at 25 C for 2 h, then MeOH is partly evaporated, water (10 mL) is added, white precipitate is filtered off, washed with water (5 mL), and dried to afford the title compound CPA as HCI salt (0.18 g, 76% yield) .Molecular Structure Analysis
The molecular formula of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine” is C9H9F2N. It has an average mass of 169.171 Da and a monoisotopic mass of 169.070313 Da .Chemical Reactions Analysis
The compound undergoes a series of reactions including cyclopropanization, Hofmann degradation, and salt formation with D mandelic acids to yield the desired product .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 212.5±40.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 44.9±3.0 kJ/mol and a flash point of 99.0±14.4 °C . It is a solid substance that is white to off-white in color. It is slightly soluble in DMSO and methanol when sonicated .Applications De Recherche Scientifique
Synthesis of Ticagrelor : This compound is a crucial intermediate in the synthesis of Ticagrelor. Studies have focused on optimizing the synthesis process using different techniques. For instance, Pan Xian-hua (2013) explored the Corey-Chaykovsky asymmetric cyclopropanation reactions to improve the yield and purity of this compound in the context of Ticagrelor synthesis (Pan Xian-hua, 2013).
Enzymatic Processes : Research by Guo et al. (2017) developed an enzymatic process for preparing a related chiral intermediate, which is significant for Ticagrelor synthesis. This process emphasizes green and environmentally sound methodologies with high productivity (Guo et al., 2017).
Biocatalytic Synthesis : Hernandez et al. (2016) conducted studies on biocatalytic synthesis, emphasizing the potential of enzyme-catalyzed processes to replace multi-step chemical syntheses for pharmaceutical intermediates like this compound (Hernandez et al., 2016).
Hydrolytic Resolution for Ticagrelor Synthesis : Wang et al. (2019) explored hydrolytic resolution processes in the preparation of this compound, highlighting improvements in enzyme activity and enantioselectivity (Wang et al., 2019).
Other Pharmacological Applications : Research extends to other pharmacological applications as well, such as the study by Blass (2016) on cyclopropanamine compounds for treating conditions like schizophrenia and Alzheimer’s disease (Blass, 2016).
Mécanisme D'action
Safety and Hazards
The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing mist, gas, or vapours and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Orientations Futures
“(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride” is a key intermediate in the synthesis of Ticagrelor, a drug used for the prevention of stroke, heart attack, and other events in people with acute coronary syndrome . As such, it is likely to continue to be of interest in pharmaceutical research and development .
Propriétés
IUPAC Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLOCHFFLYHPS-RDNZEXAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1156491-10-9, 1402222-66-5 |
Source


|
| Record name | (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9Y2C88ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)
![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)





![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)



![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)